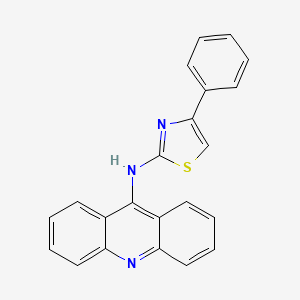![molecular formula C24H19ClN4O4S B15022805 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15022805.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a synthetic compound that belongs to the family of benzothiazole derivatives.
Vorbereitungsmethoden
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent
Analyse Chemischer Reaktionen
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has been studied for its potential as an anti-cancer and anti-inflammatory agent.
Material Science: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe for various imaging applications.
Environmental Science: It has been studied for its potential as a sensor for heavy metal ions, particularly mercury ions, in water samples.
Wirkmechanismus
The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is not fully understood. it is proposed that the compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.
Vergleich Mit ähnlichen Verbindungen
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties and are synthesized using similar methods.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antibacterial activity and are synthesized using hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H19ClN4O4S |
|---|---|
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H19ClN4O4S/c25-18-7-5-15(24-27-19-3-1-2-4-22(19)34-24)13-20(18)26-23(30)17-14-16(29(31)32)6-8-21(17)28-9-11-33-12-10-28/h1-8,13-14H,9-12H2,(H,26,30) |
InChI-Schlüssel |
JQNZPRAPBBDOHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B15022729.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15022736.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15022742.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15022748.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B15022749.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide](/img/structure/B15022780.png)
![2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022785.png)
![N-[2-(benzyloxy)ethyl]octadecanamide](/img/structure/B15022794.png)
![6-(4-fluorophenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022798.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15022799.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022802.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B15022812.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15022813.png)
